Guretolimod Exhibits Species-Differentiated TLR7 Agonist Potency with Complete TLR8 Sparing
Guretolimod activates TLR7 with EC50 values of 515 nM (human TLR7) and 33 nM (murine TLR7) in NF-κB/SEAP reporter cell assays, demonstrating approximately 15.6-fold higher potency against the murine receptor [1]. Critically, Guretolimod displays no agonistic activity against TLR8 at concentrations up to 100 μM, establishing >194-fold selectivity for TLR7 over TLR8 at the human receptor level . This contrasts with dual TLR7/8 agonists such as resiquimod and gardiquimod, which activate both receptors, introducing confounding immunomodulatory variables [2].
| Evidence Dimension | TLR7 agonism potency and TLR8 selectivity |
|---|---|
| Target Compound Data | EC50 = 515 nM (human TLR7); EC50 = 33 nM (murine TLR7); TLR8 activity: none at ≤100 μM |
| Comparator Or Baseline | Resiquimod (dual TLR7/8 agonist with EC50 values in the 10-100 nM range for both TLR7 and TLR8); Gardiquimod (TLR7 agonist with reported TLR8 cross-reactivity) |
| Quantified Difference | Guretolimod: >194-fold selectivity for human TLR7 vs TLR8 (515 nM vs >100,000 nM); Resiquimod: ~1:1 TLR7:TLR8 activity ratio |
| Conditions | NF-κB/SEAP reporter gene assay in HEK293 cells stably expressing human TLR7, human TLR8, or murine TLR7 |
Why This Matters
TLR8 co-activation triggers distinct cytokine profiles (e.g., IL-12, TNF-α) that can confound TLR7-specific mechanism-of-action studies and alter toxicity profiles; pure TLR7 selectivity is essential for reproducible immunopharmacology experiments.
- [1] Ota Y, Nagai Y, Hirose Y, et al. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade. Front Immunol. 2023;14:1055671. (EC50 data for human and murine TLR7). View Source
- [2] Chemsrc. Toll-like Receptor (TLR) Agonists Comparison: Gardiquimod and Resiquimod Properties. View Source
